molecular formula C10H9N2NaO2S B123272 Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 144254-93-3

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B123272
M. Wt: 244.25 g/mol
InChI Key: NUOGUHKLJYKJEI-UHFFFAOYSA-M
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Description

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The provided papers do not directly discuss this compound but offer insights into the synthesis and reactions of related thieno[2,3-b]pyridine derivatives.

Synthesis Analysis

The first paper discusses the synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, from a sodium enolate precursor . Although the specific compound is not mentioned, the methods described could potentially be applied to its synthesis. The process involves condensation reactions with heterocyclic amines and other reagents, leading to the formation of a variety of compounds, including thieno[2,3-b]pyridines. The structures of the synthesized compounds were confirmed using elemental analysis and spectral data.

Molecular Structure Analysis

While the molecular structure of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is not directly analyzed in the provided papers, the structural elucidation of related compounds is achieved through spectral data and, in some cases, alternative synthetic routes or chemical transformations . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific reactions for Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. However, the first paper describes the synthesis of thieno[2,3-b]pyridine derivatives, which could undergo various chemical transformations . These reactions may include interactions with α-halo ketones and α-halo esters, as mentioned for other compounds in the same class.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate are not discussed in the provided papers. However, the general properties of thieno[2,3-b]pyridine derivatives can be inferred to some extent from the synthesis and structural data provided. These compounds are likely to exhibit properties typical of aromatic heterocycles, such as stability and potential for further functionalization .

The second paper describes an unexpected reduction of a related compound, dimethyl pyridine-2,3-dicarboxylate, using sodium borohydride . Although this reaction does not directly pertain to the compound of interest, it highlights the reactivity of similar pyridine derivatives under reducing conditions and the importance of understanding reaction mechanisms in organic chemistry.

properties

IUPAC Name

sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUHKLJYKJEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635760
Record name Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

CAS RN

144254-93-3
Record name Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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